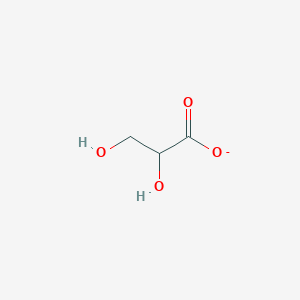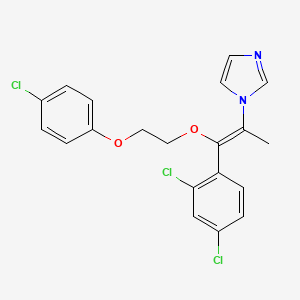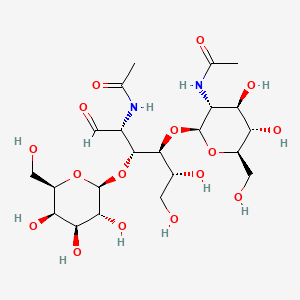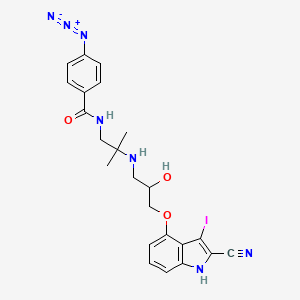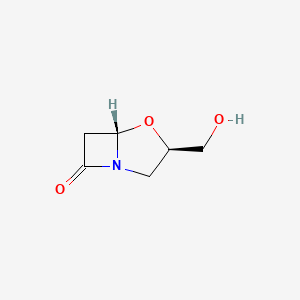![molecular formula C20H26NO4+ B1229122 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)
7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tembetarine is a quaternary ammonium ion obtained by methylation of the tertiary amino function of reticuline. It derives from a reticuline.
Wissenschaftliche Forschungsanwendungen
Blood Pressure and Respiratory Effects
A study by Fassett and Hjort (1938) investigated the action of various isoquinolines, including compounds similar to 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium, on blood pressure, respiration, and smooth muscle. They found that hydroxy groups increase pressor action while methoxy and ethoxy groups decrease it. Additionally, these compounds also showed respiratory stimulation effects, particularly the N-methyl derivatives, and affected smooth muscle through the autonomic nervous system (Fassett & Hjort, 1938).
Reaction with Isatin
Brouwer, Craig, Jeffreys, and Munro (1972) explored the reaction of isatin with amines, which is relevant to the synthesis of isoquinoline derivatives. Their study provides insight into the chemical properties and potential reactions involving 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium (Brouwer et al., 1972).
Neuroprotective or Neurotoxic Activity
Okuda, Kotake, and Ohta (2003) synthesized and assayed various 1,2,3,4-tetrahydroisoquinoline derivatives, including those similar to the compound , for their neurotoxicity towards SH-SY5Y cells. They found that hydroxyl substitution decreased toxicity, while methoxyl substitution increased it. This suggests potential neuroprotective or neurotoxic applications of such compounds (Okuda, Kotake, & Ohta, 2003).
Pharmacological Effects
Hjort, Debeer, Buck, and Randall (1942) studied the pharmacological effects of 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the compound . They observed that hydroxy groups at certain positions seemed to decrease toxicity, and these compounds generally stimulated respiration and affected blood pressure responses (Hjort et al., 1942).
Antitubulin and Antiproliferative Activity
Dohle, Leese, Jourdan, et al. (2014) discussed the synthesis and antiproliferative activities of substituted tetrahydroisoquinoline derivatives. They found that the conformational populations influenced by substitution on the tetrahydroisoquinoline core affected the antiproliferative activity against various cancer cell lines. This study suggests the potential use of such compounds in cancer treatment (Dohle et al., 2014).
Eigenschaften
Produktname |
7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium |
|---|---|
Molekularformel |
C20H26NO4+ |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1 |
InChI-Schlüssel |
ABSDACFLIMOXJY-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



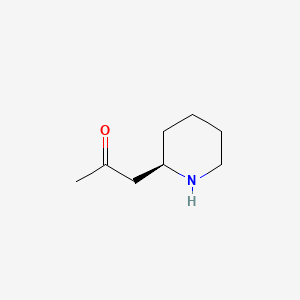


![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
